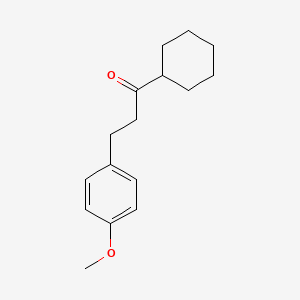

Cyclohexyl 2-(4-methoxyphenyl)ethyl ketone

Vue d'ensemble

Description

Cyclohexyl 2-(4-methoxyphenyl)ethyl ketone is an organic compound with the molecular formula C16H22O2 and a molecular weight of 246.34 g/mol . This compound is characterized by the presence of a cyclohexyl group attached to a 2-(4-methoxyphenyl)ethyl ketone moiety. It is commonly used in various chemical reactions and has applications in different fields of scientific research.

Mécanisme D'action

Target of Action

Cyclohexyl 2-(4-methoxyphenyl)ethyl ketone is a type of ketone, and its primary targets are typically nucleophilic entities within biological systems . These targets can include various enzymes, receptors, or other proteins that have nucleophilic sites capable of reacting with the carbonyl group of the ketone .

Mode of Action

The interaction of this compound with its targets primarily involves the formation of oximes and hydrazones . This occurs when the carbonyl group of the ketone reacts with hydroxylamine or hydrazine, respectively . The oxygen in these compounds acts as a nucleophile in competition with nitrogen, but it’s a dead-end process . Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones from the reaction of this ketone with hydroxylamine or hydrazine can affect various biochemical pathways . These pathways can include those involved in signal transduction, metabolism, and other cellular processes . The exact pathways affected would depend on the specific targets of the compound within the biological system.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. The formation of oximes and hydrazones could potentially alter the function of target proteins, leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include pH, temperature, and the presence of other compounds that can react with the ketone. For example, the formation of oximes and hydrazones is acid-catalyzed, so the pH of the environment can significantly influence the reaction rate .

Méthodes De Préparation

The synthesis of Cyclohexyl 2-(4-methoxyphenyl)ethyl ketone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where cyclohexyl ketone is reacted with 4-methoxyphenyl ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. These methods often employ advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction rates and selectivity .

Analyse Des Réactions Chimiques

Cyclohexyl 2-(4-methoxyphenyl)ethyl ketone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols .

Applications De Recherche Scientifique

Cyclohexyl 2-(4-methoxyphenyl)ethyl ketone has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

Cyclohexyl 2-(4-methoxyphenyl)ethyl ketone can be compared with other similar compounds such as:

Cyclohexyl 2-(4-hydroxyphenyl)ethyl ketone: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological properties.

Cyclohexyl 2-(4-chlorophenyl)ethyl ketone:

Cyclohexyl 2-(4-nitrophenyl)ethyl ketone: The nitro group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific functional groups and structural features, which contribute to its distinct chemical and biological properties .

Activité Biologique

Cyclohexyl 2-(4-methoxyphenyl)ethyl ketone is a ketone compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article presents a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its cyclohexyl group attached to a phenyl moiety that contains a methoxy substituent. The molecular formula is , and it has a molecular weight of approximately 246.35 g/mol. The presence of the methoxy group is significant as it can influence the compound's reactivity and biological interactions.

The mechanism of action for this compound primarily involves its interaction with nucleophilic entities in biological systems. The compound can form oximes and hydrazones through reactions with hydroxylamine or hydrazine, which may alter the function of target proteins and affect various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16.1 μM |

| Escherichia coli | 12.4 μM |

| Klebsiella pneumoniae | 16.5 μM |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Studies have shown that compounds with similar structures often modulate inflammatory pathways, potentially reducing cytokine production and inflammatory cell recruitment. Further research is needed to elucidate the specific pathways affected by this compound.

Case Studies and Research Findings

- Case Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant activity with an MIC value lower than that of traditional antibiotics like ciprofloxacin, suggesting its potential as an alternative treatment option.

- Synthesis and Biological Evaluation : Another research project focused on synthesizing derivatives of this compound through multicomponent reactions. The synthesized compounds were screened for bioactivity, revealing several derivatives with enhanced antimicrobial properties compared to the parent compound .

Future Directions

The current understanding of this compound's biological activity suggests promising applications in medicinal chemistry. Future research should focus on:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.

- Structure-Activity Relationships (SAR) : Exploring how modifications to the chemical structure influence biological activity.

- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles before clinical applications.

Propriétés

IUPAC Name |

1-cyclohexyl-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h7-8,10-11,14H,2-6,9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNALAOPYHNCIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644303 | |

| Record name | 1-Cyclohexyl-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885122-89-4 | |

| Record name | 1-Cyclohexyl-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.